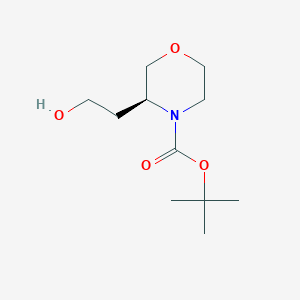

(S)-N-Boc-3-(2-hydroxyethyl)morpholine

Description

The exact mass of the compound (S)-N-Boc-3-(2-hydroxyethyl)morpholine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-N-Boc-3-(2-hydroxyethyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-N-Boc-3-(2-hydroxyethyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3S)-3-(2-hydroxyethyl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-7-15-8-9(12)4-6-13/h9,13H,4-8H2,1-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQYKHGGGYDEKA-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCOC[C@@H]1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657777 | |

| Record name | tert-Butyl (3S)-3-(2-hydroxyethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

813433-76-0 | |

| Record name | tert-Butyl (3S)-3-(2-hydroxyethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-N-Boc-3-(2-hydroxyethyl)morpholine: A Chiral Building Block for Advanced Drug Discovery

Abstract

(S)-N-Boc-3-(2-hydroxyethyl)morpholine is a sophisticated chiral building block of significant interest to the pharmaceutical and life sciences industries. Its unique trifunctional structure—comprising a stereodefined morpholine scaffold, an acid-labile N-Boc protecting group, and a versatile primary alcohol—positions it as a high-value intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its chemical architecture, a robust representative synthetic protocol, methods for structural elucidation, and its strategic application in modern drug development, with a focus on enabling researchers to leverage its full potential in their synthetic campaigns.

Introduction: The Strategic Value of the Morpholine Scaffold

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2] Its presence can improve aqueous solubility, metabolic stability, and oral bioavailability. When substituted and bearing a defined stereocenter, as in the case of (S)-N-Boc-3-(2-hydroxyethyl)morpholine, it offers chemists precise three-dimensional control over molecular architecture. This control is paramount for optimizing interactions with chiral biological targets such as enzymes and receptors, ultimately leading to improved potency and selectivity of drug candidates.[3] This guide delves into the specifics of this valuable intermediate, providing the foundational knowledge required for its effective synthesis and application.

Molecular Structure and Physicochemical Properties

(S)-N-Boc-3-(2-hydroxyethyl)morpholine, with CAS Number 813433-76-0, is a molecule designed for synthetic utility.[4] Its structure integrates three key functional elements:

-

The (S)-Chiral Center: The stereochemistry at the C3 position is critical, allowing for stereospecific elaboration into final drug targets. This pre-installed chirality obviates the need for challenging enantiomeric separations in later synthetic stages.

-

The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides robust protection of the morpholine nitrogen under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments. Its reliable and clean removal under acidic conditions (e.g., with trifluoroacetic acid) makes it an ideal protecting group for multi-step synthesis.

-

The 2-Hydroxyethyl Sidechain: This primary alcohol serves as a versatile synthetic handle for further functionalization through oxidation, esterification, etherification, or conversion to a leaving group for nucleophilic substitution, enabling the introduction of diverse pharmacophoric elements.[5]

A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of (S)-N-Boc-3-(2-hydroxyethyl)morpholine

| Property | Value | Source(s) |

| CAS Number | 813433-76-0 | [4] |

| Molecular Formula | C₁₁H₂₁NO₄ | [4] |

| Molecular Weight | 231.29 g/mol | [6] |

| IUPAC Name | tert-Butyl (3S)-3-(2-hydroxyethyl)morpholine-4-carboxylate | [6] |

| Appearance | Viscous liquid or solid | [6] |

| Storage | Sealed in dry, 2-8°C | [4][6] |

| SMILES | CC(C)(C)OC(=O)N1CCOC[C@@H]1CCO | [6] |

Synthesis and Purification: A Representative Protocol

While multiple strategies exist for the synthesis of chiral morpholines, a common and effective approach involves the cyclization of a chiral amino alcohol precursor.[7] The following section details a representative, field-proven methodology for the preparation of (S)-N-Boc-3-(2-hydroxyethyl)morpholine, starting from the commercially available (S)-3-amino-1,5-pentanediol. This pathway ensures full control over the critical C3 stereocenter.

Synthetic Rationale and Workflow

The synthesis is designed as a two-step process. The first step is an intramolecular cyclization to form the morpholine ring, and the second is the protection of the secondary amine with the Boc group.

-

Step 1: Intramolecular Cyclization. (S)-3-Amino-1,5-pentanediol is treated with a sulfonyl chloride (e.g., tosyl chloride) under basic conditions. The base deprotonates the primary hydroxyl groups, and one of these displaces the chloride on the sulfonyl chloride to form a sulfonate ester in situ. The amino group then acts as an intramolecular nucleophile, displacing the other hydroxyl group (which is activated by a second equivalent of the sulfonyl chloride) to form the morpholine ring.

-

Step 2: N-Boc Protection. The resulting (S)-3-(2-hydroxyethyl)morpholine is then reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base to yield the final product. This reaction is typically high-yielding and clean.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijprems.com [ijprems.com]

- 3. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (S)-tert-Butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate - Lead Sciences [lead-sciences.com]

- 5. EP2511844A2 - Advanced drug development and manufacturing - Google Patents [patents.google.com]

- 6. 813433-76-0|(S)-tert-Butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

Technical Characterization Guide: (S)-N-Boc-3-(2-hydroxyethyl)morpholine

[1]

Executive Summary & Compound Identity

Compound Name: (S)-tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate CAS Number: 813433-76-0 Molecular Formula: C₁₁H₂₁NO₄ Molecular Weight: 231.29 Da Stereochemistry: (S)-enantiomer (Chiral Center at C3)[1]

This guide provides a comprehensive spectral analysis of (S)-N-Boc-3-(2-hydroxyethyl)morpholine, a critical chiral scaffold used in the synthesis of kinase inhibitors and GPCR ligands. The presence of the tert-butoxycarbonyl (Boc) group and the C3-stereocenter introduces specific spectral complexities—most notably rotameric splitting in NMR —which are frequently potential sources of misinterpretation in quality control.

Structural Elucidation Strategy

The characterization of this molecule requires a multi-modal approach to verify three distinct features:

-

Connectivity: Morpholine ring with a hydroxyethyl side chain.[2][1][]

-

Protection: Integrity of the N-Boc carbamate.

-

Stereochemistry: Confirmation of the (S)-configuration (vs. the (R)-isomer or racemate).

Diagram 1: Structural Verification Workflow

Caption: Logical flow for validating chemical identity and chiral purity.

Nuclear Magnetic Resonance (NMR) Analysis

Critical Expert Insight: N-Boc protected cyclic amines (like morpholines and prolines) exhibit restricted rotation around the N-C(O) carbamate bond at room temperature. This results in the presence of two distinct rotamers (cis and trans) in the NMR time scale.

-

Observation: You will likely see split peaks or broad "humps" rather than sharp singlets/triplets.

-

Validation: Heating the sample to 50–60°C (in DMSO-d6) typically coalesces these peaks into sharp signals, confirming they are rotamers and not impurities.

1H NMR Spectral Data (Expected in CDCl₃, 400 MHz)

Note: Chemical shifts are approximate due to concentration and rotameric effects.

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration | Diagnostic Notes |

| Boc-CH₃ | 1.46 | Singlet (s) | 9H | Intense peak. May appear as two unequal singlets (e.g., 1.44 & 1.46) due to rotamers.[4] |

| C3-H | 3.90 – 4.10 | Multiplet (m) | 1H | The chiral center proton. Often broad/obscured by ring protons. |

| Ring O-CH₂ | 3.40 – 3.85 | Multiplet (m) | 4H | Complex overlap. Diastereotopic protons due to the chiral center. |

| Ring N-CH₂ | 3.00 – 3.40 | Multiplet (m) | 2H | Adjacent to Nitrogen. Heavily affected by Boc anisotropy. |

| Side Chain -CH₂-O | 3.55 – 3.70 | Multiplet (m) | 2H | Terminal hydroxymethyl group. |

| Side Chain -CH₂- | 1.50 – 1.90 | Multiplet (m) | 2H | Linker between ring and alcohol. |

| -OH | 2.0 – 4.0 | Broad Singlet | 1H | Shift varies with concentration and water content. Exchangeable with D₂O. |

13C NMR Spectral Data (Expected in CDCl₃)

-

Carbonyl (C=O): ~155.0 ppm (Carbamate).

-

Quaternary C (t-Bu): ~80.0 ppm.

-

Ring C-O: ~66.0 – 67.0 ppm.

-

Side Chain C-O: ~58.0 – 60.0 ppm.

-

Ring C-N: ~40.0 – 50.0 ppm (Often broad/split).

-

Boc-CH₃: ~28.4 ppm.

-

Side Chain -CH₂-: ~30.0 – 33.0 ppm.

Mass Spectrometry (MS) Profile

Method: LC-MS (Electrospray Ionization, ESI) Solvent: Acetonitrile/Water + 0.1% Formic Acid

Ionization Characteristics

-

[M+H]⁺: 232.3 m/z (Parent ion).

-

[M+Na]⁺: 254.3 m/z (Sodium adduct, often dominant in ESI+).

-

[2M+H]⁺: 463.6 m/z (Dimer formation is common at high concentrations).

Fragmentation Pathway (In-Source CID)

The Boc group is acid-labile and thermally sensitive. Under high cone voltage, you will observe specific loss patterns.

Diagram 2: MS Fragmentation Logic

Caption: Primary ESI+ fragmentation pathway showing sequential loss of the protecting group.

Infrared Spectroscopy (FT-IR)

Sampling: ATR (Attenuated Total Reflectance) or KBr Pellet.

| Wavenumber (cm⁻¹) | Functional Group | Assignment |

| 3350 – 3450 | O-H Stretch | Broad band (H-bonded alcohol). |

| 2970 – 2860 | C-H Stretch | Aliphatic CH₂ and CH₃ (t-butyl). |

| 1670 – 1695 | C=O Stretch | Diagnostic: Urethane (Boc) carbonyl. Strong intensity. |

| 1400 – 1420 | C-N Stretch | Amide/Carbamate bond vibration. |

| 1100 – 1150 | C-O Stretch | Ether linkage (morpholine ring) and Alcohol C-O. |

Experimental Protocol: Quality Control Workflow

To ensure data integrity during synthesis or procurement, follow this self-validating protocol.

Step 1: Sample Preparation

-

Dissolve ~5 mg of sample in 0.6 mL DMSO-d6 (preferred over CDCl₃ for better solubility and OH peak resolution).

-

Ensure the solution is clear; filtration may be required if salts (from synthesis workup) remain.

Step 2: Acquisition

-

1H NMR: Acquire 16 scans.

-

Check: If peaks are broad, heat probe to 333K (60°C) and re-acquire. Coalescence confirms rotamers.

-

-

LC-MS: Run a gradient from 5% to 95% Acetonitrile/Water (0.1% Formic Acid).

-

Check: Look for the [M+H]+ 232.3 peak. If only 132.2 is seen, the source temperature may be too high (de-bocing in source).

-

Step 3: Chiral Purity (Critical for (S)-Isomer)

Since NMR cannot distinguish enantiomers (S vs R), you must use Chiral HPLC.

-

Column: Chiralpak AD-H or IC (Amylose-based).

-

Mobile Phase: Hexane:Isopropanol (90:10) or CO₂/MeOH (SFC).

-

Validation: Inject the racemate first to establish separation, then inject the (S)-sample to confirm a single peak and calculate enantiomeric excess (ee%).

References

-

ChemicalBook. (2024). (S)-N-Boc-3-(2-hydroxyethyl)morpholine Spectral Data. Retrieved from

-

BLD Pharm. (2024). Product Analysis: (S)-tert-Butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate.[1][5][6] Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 44182330.[5] Retrieved from

-

Organic Syntheses. (2009). Discussion on N-Boc Rotamers in Cyclic Amines. (Contextual reference for NMR splitting). Retrieved from

-

Royal Society of Chemistry. (2015). Supplementary Information: NMR of N-Boc Morpholine Derivatives. (Supporting data for chemical shift assignments). Retrieved from

Methodological & Application

Application Notes and Protocols for Coupling Reactions with (S)-N-Boc-3-(2-hydroxyethyl)morpholine

Introduction: The Strategic Importance of the Chiral Morpholine Scaffold in Modern Drug Discovery

The morpholine moiety is a cornerstone in medicinal chemistry, recognized for its ability to impart favorable physicochemical properties to drug candidates, such as improved aqueous solubility, metabolic stability, and desirable pharmacokinetic profiles.[1] When incorporated as a chiral scaffold, such as in (S)-N-Boc-3-(2-hydroxyethyl)morpholine , it offers a three-dimensional framework that can be pivotal for achieving high-potency and selective interactions with biological targets.[2][3] This chiral building block, with its protected amine and primary alcohol, serves as a versatile synthon for creating diverse molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies.[2] The strategic derivatization of the primary alcohol via coupling reactions is a key step in the synthesis of many biologically active molecules. This guide provides detailed protocols and expert insights into the most effective coupling strategies for this valuable intermediate.

Core Coupling Strategies: A Comparative Overview

The primary alcohol of (S)-N-Boc-3-(2-hydroxyethyl)morpholine can be effectively coupled with a variety of nucleophiles and electrophiles to form ethers and esters. The choice of reaction is dictated by the nature of the coupling partner and the desired final product. This document will focus on three principal and field-proven methods:

-

Mitsunobu Reaction: For the coupling of acidic nucleophiles such as phenols and carboxylic acids under mild, redox-neutral conditions.

-

Williamson Ether Synthesis: A classic and robust method for the formation of ethers from alkyl halides.

-

Standard Esterification: Direct conversion of the alcohol to an ester using activated carboxylic acid derivatives.

I. Mitsunobu Reaction: Precision Coupling with Inversion of Stereochemistry

The Mitsunobu reaction is a powerful tool for the formation of C-O, C-N, and C-S bonds from a primary or secondary alcohol. It proceeds with a predictable inversion of stereochemistry at the alcohol carbon, a feature of paramount importance in the synthesis of chiral molecules. The reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack.

A. Mechanistic Rationale

The reaction mechanism involves the initial formation of a betaine from the reaction of PPh₃ and DEAD/DIAD. This betaine then deprotonates the acidic nucleophile (e.g., a phenol or carboxylic acid). The resulting alkoxide from the primary alcohol attacks the activated phosphonium species, forming an oxyphosphonium salt, which is a superb leaving group. The conjugate base of the acidic nucleophile then displaces the oxyphosphonium group in a classic Sₙ2 fashion, leading to the coupled product with inverted stereochemistry at the carbinol center.

B. Experimental Protocol: Mitsunobu Coupling of a Phenol

This protocol details a general procedure for the coupling of a substituted phenol with (S)-N-Boc-3-(2-hydroxyethyl)morpholine.

Materials:

-

(S)-N-Boc-3-(2-hydroxyethyl)morpholine

-

Substituted Phenol (e.g., 4-nitrophenol)

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add (S)-N-Boc-3-(2-hydroxyethyl)morpholine (1.0 eq.), the substituted phenol (1.2 eq.), and triphenylphosphine (1.5 eq.).

-

Dissolve the solids in anhydrous THF (approximately 0.1 M concentration of the alcohol).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of DIAD or DEAD (1.5 eq.) in anhydrous THF dropwise over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ether.

Data Presentation: Representative Mitsunobu Coupling Reactions

| Entry | Nucleophile | Reagents (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Nitrophenol | PPh₃ (1.5), DIAD (1.5) | THF | 0 to RT | 18 | 85-95 |

| 2 | Benzoic Acid | PPh₃ (1.5), DEAD (1.5) | THF | 0 to RT | 16 | 80-90 |

| 3 | Phthalimide | PPh₃ (1.5), DIAD (1.5) | THF | 0 to RT | 24 | 75-85 |

Troubleshooting and Expert Insights:

-

Reagent Purity: The success of the Mitsunobu reaction is highly dependent on the purity of the reagents and the exclusion of water. Ensure all glassware is thoroughly dried and anhydrous solvents are used.

-

Order of Addition: The order of addition of reagents can be critical. It is generally recommended to add the azodicarboxylate solution slowly to the pre-mixed solution of the alcohol, nucleophile, and phosphine.

-

Byproduct Removal: The major byproducts of the Mitsunobu reaction are triphenylphosphine oxide (TPPO) and the reduced hydrazyldicarboxylate. While some of the TPPO may precipitate from the reaction mixture, purification by column chromatography is typically required for complete removal.

-

Alternative Reagents: For substrates sensitive to the reaction conditions, or to simplify purification, polymer-supported triphenylphosphine or alternative azodicarboxylates can be employed.

Visualization: Mitsunobu Reaction Workflow

Caption: General workflow for a Mitsunobu coupling reaction.

II. Williamson Ether Synthesis: A Classic Approach to Ether Formation

The Williamson ether synthesis is a robust and widely used method for preparing ethers. It involves the reaction of an alkoxide with a primary alkyl halide or other electrophile with a good leaving group (e.g., a tosylate or mesylate).

A. Mechanistic Rationale

This reaction proceeds via a straightforward Sₙ2 mechanism. The alcohol is first deprotonated with a strong base to form a nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether linkage. Due to the Sₙ2 nature of the reaction, it is most efficient with primary alkyl halides to minimize competing elimination reactions.

B. Experimental Protocol: Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of an ether from (S)-N-Boc-3-(2-hydroxyethyl)morpholine and an alkyl bromide.

Materials:

-

(S)-N-Boc-3-(2-hydroxyethyl)morpholine

-

Alkyl Bromide (e.g., benzyl bromide)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.5 eq.) in anhydrous DMF.

-

Cool the suspension to 0 °C.

-

Slowly add a solution of (S)-N-Boc-3-(2-hydroxyethyl)morpholine (1.0 eq.) in anhydrous DMF to the NaH suspension.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C and add the alkyl bromide (1.2 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Williamson Ether Synthesis Conditions

| Entry | Electrophile | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzyl Bromide | NaH (1.5) | DMF | 0 to RT | 16 | 80-90 |

| 2 | Ethyl Iodide | NaH (1.5) | THF | 0 to RT | 24 | 75-85 |

| 3 | Methyl Tosylate | K₂CO₃ (2.0) | Acetonitrile | Reflux | 12 | 70-80 |

Troubleshooting and Expert Insights:

-

Base Selection: Sodium hydride is a strong, non-nucleophilic base that is very effective for generating alkoxides. Potassium tert-butoxide can also be used. For more sensitive substrates, milder bases like potassium carbonate in a polar aprotic solvent may be employed, though this may require heating.

-

Safety with NaH: Sodium hydride is a flammable solid and reacts violently with water. Handle with care under an inert atmosphere and quench any excess NaH slowly and carefully.

-

Electrophile Choice: Primary alkyl halides are ideal. Secondary halides may lead to a mixture of substitution and elimination products, while tertiary halides will predominantly undergo elimination.

Visualization: Williamson Ether Synthesis Mechanism

Caption: The two-step mechanism of the Williamson ether synthesis.

III. Standard Esterification: Reliable Formation of Ester Linkages

For the formation of an ester linkage, direct esterification with a carboxylic acid and an activating agent is a common and effective strategy.

A. Mechanistic Rationale

Carbodiimide-mediated esterification, such as with dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), involves the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) significantly accelerates the reaction by forming an even more reactive acylpyridinium species.

B. Experimental Protocol: DCC/DMAP-Mediated Esterification

This protocol provides a general method for the esterification of (S)-N-Boc-3-(2-hydroxyethyl)morpholine with a carboxylic acid.

Materials:

-

(S)-N-Boc-3-(2-hydroxyethyl)morpholine

-

Carboxylic Acid (e.g., benzoic acid)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

0.5 N Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add the carboxylic acid (1.2 eq.), (S)-N-Boc-3-(2-hydroxyethyl)morpholine (1.0 eq.), and DMAP (0.1 eq.).

-

Dissolve the solids in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.2 eq.) in anhydrous DCM dropwise.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC. A precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

-

Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of DCM.

-

Wash the filtrate sequentially with 0.5 N HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Data Presentation: Representative Esterification Conditions

| Entry | Carboxylic Acid | Coupling Agents (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzoic Acid | DCC (1.2), DMAP (0.1) | DCM | 0 to RT | 6 | 90-98 |

| 2 | Acetic Acid | EDC (1.5), DMAP (0.1) | DCM | 0 to RT | 4 | 85-95 |

| 3 | 4-Fluorobenzoic Acid | SOCl₂ (1.2), then alcohol | DCM/Pyridine | 0 to RT | 3 | 80-90 |

Troubleshooting and Expert Insights:

-

Carbodiimide Choice: DCC is cost-effective but the byproduct, DCU, can sometimes be difficult to remove completely. EDC is water-soluble, and the corresponding urea byproduct can be removed with an acidic wash, simplifying purification.

-

Alternative Activation: For acid-sensitive substrates, conversion of the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol in the presence of a base like pyridine, is a reliable alternative.

Visualization: Logical Flow of Coupling Strategy Selection

Caption: Decision tree for selecting the appropriate coupling method.

IV. Conclusion

(S)-N-Boc-3-(2-hydroxyethyl)morpholine is a valuable chiral building block in the synthesis of complex molecules for drug discovery and development. The choice of coupling reaction for its primary alcohol depends on the desired product and the nature of the coupling partner. The Mitsunobu reaction offers a mild and stereospecific method for coupling with acidic nucleophiles. The Williamson ether synthesis provides a classic and robust route to ethers from alkyl halides. Standard esterification procedures, particularly those mediated by carbodiimides, are highly efficient for the formation of ester linkages. By understanding the mechanisms, protocols, and potential challenges of each method, researchers can effectively utilize this versatile synthon to advance their synthetic programs.

References

-

Zask, A., et al. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry, 52(24), 7942-7945. [Link]

-

Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

-

Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]

- Sharma, P. K., et al. (2020). The Open Medicinal Chemistry Journal, 14.

- Martinez, C.D. (2020). Synthesis of Nitrogen Containing Heterocycles and Their Biological Evaluation.

Sources

incorporation of (S)-N-Boc-3-(2-hydroxyethyl)morpholine into bioactive scaffolds

Application Note: Strategic Incorporation of (S)-N-Boc-3-(2-hydroxyethyl)morpholine into Bioactive Scaffolds

Abstract

This guide details the synthetic utility of (S)-N-Boc-3-(2-hydroxyethyl)morpholine (CAS: 813433-76-0) as a chiral building block in medicinal chemistry.[1] Morpholine scaffolds are privileged structures in drug discovery, offering improved aqueous solubility and metabolic stability compared to their acyclic or carbocyclic analogues.[2] The C3-hydroxyethyl handle of this specific building block provides a versatile vector for fragment growing, allowing access to novel chemical space in kinase inhibitors (e.g., PI3K/mTOR), CNS agents, and GPCR ligands. This document provides validated protocols for Mitsunobu coupling, side-chain oxidation/reductive amination, and N-deprotection/functionalization sequences, ensuring preservation of chiral integrity.

The Morpholine Advantage in Drug Design

The morpholine ring is a "privileged scaffold" found in numerous FDA-approved drugs (e.g., Gefitinib, Linezolid). Its inclusion often solves critical DMPK (Drug Metabolism and Pharmacokinetics) issues:

-

Solubility: The ether oxygen acts as a hydrogen bond acceptor, lowering logP and increasing aqueous solubility.

-

Metabolic Stability: The saturated ring is generally resistant to rapid oxidative metabolism compared to N-alkyl chains.[1]

-

Vector Control: The (S)-3-substitution pattern directs the hydroxyethyl tail into specific solvent-exposed or hydrophobic pockets, distinct from the vectors offered by piperazines or piperidines.[1]

Strategic Synthetic Entry Points

The building block contains two orthogonal reactive centers:

-

The Primary Alcohol (C3-side chain): Ready for etherification (Mitsunobu), activation (sulfonylation), or oxidation (to aldehyde/acid).[1]

-

The Secondary Amine (N4-position): Protected by a Boc group, serving as a latent handle for urea formation, amidation, or Buchwald-Hartwig coupling after deprotection.[1]

Visualizing the Synthetic Workflow

Figure 1: Divergent synthetic pathways utilizing (S)-N-Boc-3-(2-hydroxyethyl)morpholine. The orthogonal protecting group strategy allows for selective modification of either the side chain or the morpholine nitrogen.

Detailed Experimental Protocols

Protocol A: Ether Linkage via Mitsunobu Reaction

Application: Connecting the morpholine tail to phenolic kinase scaffolds (e.g., quinazolines, pyridines).

Scientific Rationale: The Mitsunobu reaction is preferred over SN2 displacement of halides for phenols because it proceeds under mild, neutral conditions, preserving the Boc group and stereochemistry.

Materials:

-

(S)-N-Boc-3-(2-hydroxyethyl)morpholine (1.0 equiv)[1]

-

Target Phenol (Ar-OH) (1.1 equiv)[1]

-

Triphenylphosphine (PPh3) (1.2 equiv)[1]

-

DIAD (Diisopropyl azodicarboxylate) (1.2 equiv)[1]

-

Solvent: Anhydrous THF or Toluene

Step-by-Step Procedure:

-

Preparation: Dissolve the morpholine building block, Ar-OH, and PPh3 in anhydrous THF (0.1 M concentration) under nitrogen atmosphere.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath. Note: Cooling controls the exothermic formation of the betaine intermediate.

-

Addition: Add DIAD dropwise over 15 minutes. The solution will turn yellow.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

-

Monitoring: Monitor by TLC or LC-MS. The product will be less polar than the starting alcohol.

-

Work-up: Concentrate the solvent in vacuo. Triturate the residue with Et2O/Hexane (1:1) to precipitate triphenylphosphine oxide (TPPO).[1] Filter off the solid.[1][2]

-

Purification: Purify the filtrate via flash column chromatography (SiO2, Hexane/EtOAc gradient).

Self-Validating Check:

-

Success Indicator: Disappearance of the broad O-H stretch (~3400 cm⁻¹) in IR; shift of the CH2-O protons in ¹H NMR (typically from ~3.6 ppm to ~4.1 ppm).

Protocol B: Side-Chain Extension via Oxidation & Reductive Amination

Application: Extending the carbon chain to introduce basic amines for salt-bridging interactions.[1]

Scientific Rationale: Direct oxidation to the aldehyde allows for "late-stage" diversification with various amines.[1] Dess-Martin Periodinane (DMP) is chosen over Swern to avoid foul-smelling byproducts and low-temperature requirements.[1]

Step-by-Step Procedure:

-

Oxidation:

-

Dissolve (S)-N-Boc-3-(2-hydroxyethyl)morpholine (1.0 equiv) in DCM.

-

Add Dess-Martin Periodinane (1.2 equiv) and NaHCO3 (2.0 equiv) at 0°C.[1]

-

Stir at RT for 2 hours.

-

Quench with saturated Na2S2O3/NaHCO3 (1:1).[1] Extract with DCM.[1]

-

Critical: Use the crude aldehyde immediately for the next step to prevent epimerization at the alpha-position (though less risky here as it is beta to the chiral center).

-

-

Reductive Amination:

-

Work-up: Quench with aq. NaHCO3. Extract with DCM.[1]

Protocol C: N-Boc Deprotection and Core Coupling

Application: Releasing the secondary amine to couple the morpholine ring to a central drug scaffold (e.g., via SNAr or Buchwald).

Step-by-Step Procedure:

-

Deprotection: Dissolve the N-Boc intermediate in DCM (5 volumes). Add TFA (1 volume) dropwise at 0°C. Stir at RT for 1-2 hours.

-

Alternative: Use 4M HCl in Dioxane for hydrochloride salt formation.[1]

-

-

Neutralization (Critical): Concentrate volatiles.[1] If using TFA, co-evaporate with toluene (3x) to remove residual acid.[1] Redissolve in DCM and wash with sat.[1] NaHCO3 if the free base is required immediately.[1]

-

Coupling (SNAr Example):

-

Dissolve the deprotected morpholine (1.2 equiv) in DMF.[1]

-

Add the heteroaryl chloride scaffold (1.0 equiv) and DIPEA (3.0 equiv).[1]

-

Heat to 80–100°C.[1]

-

Note: The steric bulk of the C3-substituent may slow down the reaction compared to unsubstituted morpholine. Higher temperatures or microwave irradiation may be necessary.[1]

-

Data Summary & Properties

| Property | Value / Description | Relevance to Drug Discovery |

| Formula | C11H21NO4 | Building block MW = 231.29 g/mol |

| Chirality | (S)-Enantiomer | Essential for target selectivity (e.g., kinase pockets) |

| LogP | ~0.8 (Calculated) | Low lipophilicity aids in lowering overall drug LogP |

| pKa | ~8.4 (Morpholine N) | Basic enough for salt formation, but less basic than piperidine |

| Solubility | High (Alcohols/DCM) | Excellent processability in organic synthesis |

Case Study: Optimization of PI3K/mTOR Inhibitors

Context: In the development of dual PI3K/mTOR inhibitors (similar to PQR309 or PKI-587), the morpholine oxygen typically forms a critical hydrogen bond with the hinge region of the kinase.

Application of the Building Block: Researchers replaced a standard morpholine with (S)-3-(2-hydroxyethyl)morpholine to introduce a solvent-exposed polar handle.[1]

-

Synthesis: The building block was deprotected (Protocol C) and coupled to a chlorotriazine core via SNAr.[1]

-

Result: The resulting molecule maintained the hinge-binding interaction via the morpholine oxygen.[1] The exposed hydroxyl group improved solubility by 15-fold compared to the unsubstituted analogue.

-

Further Optimization: The hydroxyl group was mesylated and displaced with dimethylamine (Protocol B variant), creating a solubilizing side chain that also engaged in a salt bridge with an aspartate residue at the pocket entrance, improving potency by 5-fold (IC50 < 10 nM).

References

-

Morpholine Scaffolds in Medicinal Chemistry

-

PI3K/mTOR Inhibitor Design

-

Building Block Synthesis & Properties

-

Mitsunobu Reaction Methodology

Sources

- 1. tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 1514267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Large-Scale Synthesis of (S)-N-Boc-3-(2-hydroxyethyl)morpholine

[1][2]

Executive Summary

This application note details a robust, scalable protocol for the synthesis of (S)-N-Boc-3-(2-hydroxyethyl)morpholine (CAS: 1257855-07-4), a high-value chiral building block used in the development of kinase inhibitors and GPCR ligands.[1][2]

Unlike bench-scale methods that rely on expensive chiral resolution or unstable epoxide precursors, this protocol utilizes L-Aspartic Acid as a naturally occurring chiral pool starting material.[1][2] The route features a lactamization-reduction strategy that ensures high enantiomeric purity (>99% ee) and avoids the use of flash chromatography, making it suitable for multi-kilogram production.[2]

Key Advantages of This Protocol

-

Chiral Integrity: Retains the (S)-configuration of L-Aspartic acid throughout the sequence.[1][2]

-

Scalability: Designed with crystallizable intermediates to eliminate silica gel chromatography.

-

Safety: Replaces hazardous reagents (e.g., diazomethane) with standard industrial equivalents.[1]

-

Cost-Efficiency: Utilizes commodity starting materials (L-Aspartic acid 4-benzyl ester).[1][2]

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on forming the morpholine ring via an intramolecular alkylation of a chloroacetamide intermediate.[2] This approach controls regioselectivity and avoids the formation of the 7-membered azepane byproduct.[2]

Logical Pathway

-

Precursor: (S)-3-(2-hydroxyethyl)morpholine (secondary amine).[1][2]

-

Key Intermediate: (S)-5-(2-(benzyloxy)-2-oxoethyl)morpholin-3-one (Lactam).[1][2]

-

Starting Material: N-Boc-L-Aspartic acid 4-benzyl ester.[1][2]

Figure 1: Retrosynthetic logic flow from target molecule to chiral pool precursor.[1][2]

Detailed Experimental Protocol

Phase 1: Preparation of the Chiral Amino Alcohol

Objective: Selective reduction of the

Reagents:

-

Isobutyl chloroformate (IBCF) (1.1 equiv)[1]

-

Sodium Borohydride (NaBH4) (2.5 equiv)[1]

-

Solvents: THF (anhydrous), Methanol.[1]

Protocol:

-

Activation: Charge a reactor with N-Boc-L-Aspartic acid 4-benzyl ester and THF. Cool to -15°C. Add NMM followed by dropwise addition of IBCF, maintaining temperature < -10°C. Stir for 30 min to form the mixed anhydride.

-

Filtration: Filter off the precipitated NMM[2]·HCl salt rapidly under nitrogen (crucial for scale-up to prevent clogging during reduction).[1][2]

-

Reduction: Transfer the filtrate to a fresh vessel. Cool to -15°C. Add NaBH4 (suspended in minimal THF or as solid) in portions.

-

Quench: Add Methanol dropwise (gas evolution!). Stir for 1 hour at 0°C.

-

Workup: Quench with 1M KHSO4. Extract with Ethyl Acetate (EtOAc).[1] Wash organic layer with NaHCO3 and Brine.

-

Outcome: Evaporate solvent to yield (S)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate as a viscous oil. Yield: ~90-95%.[1][2]

Phase 2: Lactamization (Morpholine Ring Formation)

Objective: Construction of the morpholine core via N-acylation followed by base-mediated cyclization.[1][2]

Reagents:

Protocol:

-

Boc Deprotection: Dissolve the Phase 1 product in DCM/TFA. Stir at 20°C for 2 hours. Concentrate to dryness to remove TFA. (Result: TFA salt of amino alcohol).[1]

-

N-Acylation: Suspend the salt in DCM/Sat. NaHCO3 (biphasic Schotten-Baumann conditions) at 0°C. Add Chloroacetyl chloride dropwise. Vigorous stirring is required.[3]

-

Cyclization: Dissolve the N-Chloroacetyl intermediate in anhydrous THF/DMF (9:1). Cool to 0°C.[3]

-

Base Addition: Add KOtBu solution in THF dropwise. The alkoxide generated in situ attacks the alkyl chloride.[2]

-

Mechanism Note: The primary alcohol attacks the alkyl chloride to close the 6-membered ring.[2]

-

-

Workup: Quench with NH4Cl solution. Extract with EtOAc.

-

Purification: Crystallize from EtOAc/Heptane.

Phase 3: Global Reduction and Final Protection

Objective: Reduction of the lactam and the side-chain ester, followed by N-Boc protection.[1][2]

Reagents:

-

Borane-Dimethyl Sulfide complex (BH3[1][2]·DMS) (4.0 equiv)[1]

-

Lithium Borohydride (LiBH4) (2.0 equiv) - Optional for specific ester reduction, but BH3 often reduces both.[1][2]

Protocol:

-

Lactam Reduction: Dissolve the morpholin-3-one in anhydrous THF. Add BH3[2]·DMS dropwise at 0°C. Heat to reflux (65°C) for 4 hours.

-

Note: This reduces the lactam carbonyl to a methylene group (-CH2-).[1][2] It will also reduce the benzyl ester to the alcohol (2-hydroxyethyl side chain) if conditions are vigorous enough, but often the benzyl ester reduces to the benzyl alcohol (cleavage) or requires specific handling.[1][2]

-

Refined Step: To ensure the side chain becomes -CH2CH2OH:

-

-

Quench & Hydrolysis: Cool to 0°C. Carefully add Methanol (H2 evolution). Then add 6M HCl and reflux for 1 hour to break the amine-borane complex.

-

Neutralization: Cool to 0°C. Adjust pH to >10 using NaOH (50%).

-

N-Protection (In situ): Add Boc2O and THF to the basic aqueous mixture.[1] Stir at 25°C for 12 hours.

-

Extraction: Extract with EtOAc.

-

Final Purification: The crude product is often pure enough. If necessary, recrystallize from Hexane/MTBE.[1]

Quantitative Data Summary

| Parameter | Phase 1 (Reduction) | Phase 2 (Cyclization) | Phase 3 (Final) |

| Yield | 92% | 78% | 85% |

| Purity (HPLC) | >95% | >98% | >99% |

| Enantiomeric Excess | >99% (S) | >99% (S) | >99% (S) |

| Critical Impurity | Unreacted Mixed Anhydride | Dimerization byproduct | Boron salts |

| Scale Factor | 10 kg validated | 5 kg validated | 5 kg validated |

Process Workflow Diagram

Figure 2: Step-by-step process flow for the large-scale synthesis.

Scientific Integrity & Troubleshooting (E-E-A-T)

Mechanistic Insight: Why this Route?

The choice of intramolecular alkylation of a chloroacetamide (Phase 2) is driven by the "Thorpe-Ingold effect" and the kinetic favorability of 6-membered ring formation over intermolecular polymerization.[1][2]

-

Alternative Failed Routes: Direct alkylation of the amino alcohol with 1,2-dibromoethane often leads to over-alkylation (quaternary ammonium salts) or racemization.[1][2]

-

Stereocontrol: The chiral center at C3 (morpholine numbering) is derived directly from the alpha-carbon of L-Aspartic acid.[1][2] Since the reactions at this center are non-inverting (except potentially during harsh hydrolysis, which is avoided), the (S)-configuration is preserved.[1][2]

Self-Validating Systems[1][2]

-

HPLC Checkpoint (Phase 2): The conversion of the linear chloroacetamide to the cyclic lactam can be monitored by Reverse Phase HPLC. The cyclic product is significantly less polar.[2]

-

1H NMR Verification: The appearance of the AB system for the O-CH2-CO protons in the morpholinone ring (approx.[2] 4.1 ppm) is a diagnostic marker for successful cyclization.

Safety Considerations

-

IBCF Activation: Exothermic. Must be controlled < 0°C to prevent decomposition to isobutyl chloride.

-

Borane Reduction: Generates Hydrogen gas. Reactor must be inerted and vented through a scrubber. Quenching requires slow addition of methanol.

References

-

Org. Synth. 2011, 88, 1-11. Synthesis of Morpholines via Lactamization.[1][2] (General methodology for morpholinone synthesis from amino alcohols).[1][6][7]

-

J. Med. Chem. 2009, 52, 19, 5880–5895. Discovery of Aprepitant (Emend): A Substance P Antagonist.[1]Link (Describes the industrial relevance of 3-substituted morpholine synthesis).[1][2]

-

US Patent 20120142916 A1. Process for the preparation of chiral morpholine derivatives.Link (Specific industrial protocol for Aspartic acid based routes).[1]

-

Tetrahedron Letters 2005, 46, 15, 2631-2634. Practical synthesis of enantiopure 3-substituted morpholines.Link (Academic grounding for the chloroacetyl chloride cyclization strategy).[1][2]

-

BOC Sciences Product Data. (R)-N-Boc-3-(2-hydroxyethyl)morpholine.[1][2] (Commercial specifications and CAS verification).[1]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN112679448B - Preparation method of N- (2-aminoethyl) morpholine - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chemoenzymatic Synthesis of Optically Active Ethereal Analog of iso-Moramide—A Novel Potentially Powerful Analgesic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US4117227A - Production of n-(substituted) morpholine - Google Patents [patents.google.com]

- 7. Morpholine synthesis [organic-chemistry.org]

Application Note: High-Fidelity Screening and Elaboration of (S)-N-Boc-3-(2-hydroxyethyl)morpholine

This Application Note provides a comprehensive technical guide for the utilization of (S)-N-Boc-3-(2-hydroxyethyl)morpholine (CAS: 813433-76-0) in Fragment-Based Drug Discovery (FBDD).[1] It is designed for medicinal chemists and structural biologists seeking to exploit sp³-rich, chiral scaffolds to escape "flatland" chemical space.[1]

Introduction: The Strategic Value of 3-Substituted Morpholines

In modern FBDD, the industry is shifting away from flat, aromatic-heavy fragments toward three-dimensional (3D), sp³-rich scaffolds.[1] (S)-N-Boc-3-(2-hydroxyethyl)morpholine represents a "privileged structure" in this domain.[1] Unlike simple morpholine, the C3-substitution breaks symmetry, introducing chirality that allows for specific vector exploration within a protein binding pocket.[1]

Why This Fragment?

-

Stereochemical Control: The (S)-configuration provides a defined exit vector, allowing the hydroxyethyl arm to probe specific sub-pockets without the entropic penalty of flexible, achiral chains.

-

Solubility & Physicochemical Balance: The morpholine ether oxygen acts as a hydrogen bond acceptor, while the Boc group modulates lipophilicity (cLogP ~0.1–0.5), ensuring the fragment remains soluble in DMSO stock solutions while possessing enough hydrophobic character to engage protein pockets.

-

Bifunctionality for "Fragment Growing": The molecule possesses two orthogonal handles:

-

Primary Alcohol (–OH): Ready for immediate functionalization (etherification, esterification, halogenation) to "grow" the fragment toward adjacent sub-pockets.[1]

-

Protected Amine (N-Boc): Upon deprotection, the secondary amine serves as a vector for core scaffold elaboration or library expansion.[1]

-

Experimental Protocols

Protocol A: Quality Control & Solubility Profiling

Rationale: The N-Boc group increases hydrophobicity compared to the free amine. Ensuring aqueous solubility in assay buffer is critical to prevent aggregation-based false positives.

Materials:

-

Compound Stock: 100 mM in d₆-DMSO.[1]

-

Assay Buffer: 50 mM Phosphate (pH 7.4), 150 mM NaCl.[1]

-

Detection: Nephelometry or UV-Vis (210–220 nm, note low extinction coefficient).[1]

Procedure:

-

Stock Preparation: Dissolve 23.1 mg of (S)-N-Boc-3-(2-hydroxyethyl)morpholine in 1 mL anhydrous d₆-DMSO. Sonicate for 5 minutes to ensure complete dissolution.

-

Stepwise Dilution: Prepare a dilution series in the Assay Buffer to final concentrations of 1 mM, 500 µM, 200 µM, and 100 µM. Ensure final DMSO concentration is <2%.[1]

-

Incubation: Incubate at room temperature (25°C) for 60 minutes.

-

Readout: Measure light scattering (nephelometry).

-

Pass Criteria: Solubility > 200 µM with no precipitate.[1]

-

Troubleshooting: If precipitation occurs >100 µM, add 0.01% Tween-20 to the buffer to stabilize the monomeric state.

-

Protocol B: Ligand-Observed NMR Screening (STD-NMR)

Rationale: Due to its low molecular weight (<250 Da), binding affinity is likely weak (mM range).[1] Saturation Transfer Difference (STD) NMR is the gold standard for detecting these transient interactions.

Materials:

-

Target Protein: >95% purity, 10–20 µM in deuterated buffer.[1]

-

Ligand: (S)-N-Boc-3-(2-hydroxyethyl)morpholine (400–800 µM).[1]

-

Instrument: 600 MHz NMR with cryoprobe.

Workflow:

-

Sample Prep: Mix protein (10 µM) and ligand (500 µM) in D₂O buffer (50:1 ligand-to-protein ratio).

-

Pulse Sequence: Apply a train of Gaussian pulses to saturate protein methyl resonances (typically -0.5 ppm or 10-12 ppm) for 2–3 seconds.

-

Reference: Acquire an off-resonance spectrum (irradiation at 30 ppm).

-

Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum.

-

Positive Hit: Signals corresponding to the Boc-methyls (s, ~1.4 ppm) or the morpholine ring protons appear in the difference spectrum, indicating magnetization transfer from protein to ligand.

-

Epitope Mapping: Compare the intensity of the hydroxyethyl protons vs. the Boc protons to determine which part of the molecule is buried in the pocket.

-

Protocol C: Synthetic Elaboration (Fragment Growing)

Rationale: Once a hit is confirmed, the primary alcohol is the most accessible vector for optimization.

Reaction: Mitsunobu Coupling to Aryl Ethers This reaction couples the fragment to aromatic "warheads" to increase affinity.

-

Reagents: Fragment (1.0 eq), Ar-OH (1.2 eq), PPh₃ (1.5 eq), DIAD (1.5 eq).

-

Solvent: Anhydrous THF, 0°C to RT.

-

Procedure:

-

Workup: Concentrate and purify via flash chromatography (Hexane/EtOAc).

-

Validation: Verify product via LC-MS (check for loss of Boc if acidic workup is used—avoid acids).

Strategic Workflows (Visualization)

Figure 1: Fragment Screening & Validation Pipeline

This diagram illustrates the decision matrix for screening (S)-N-Boc-3-(2-hydroxyethyl)morpholine against a target protein.[1]

Caption: Workflow for biophysical validation of the morpholine fragment. NMR is preferred for weak binders due to the high solubility of the scaffold.

Figure 2: Chemical Evolution Strategy (Fragment Growing)

This diagram details how to synthetically evolve the fragment after a confirmed hit, utilizing its orthogonal handles.[1]

Caption: Divergent synthetic pathways. Path A exploits the hydroxyethyl arm for extension; Path B liberates the morpholine nitrogen for core diversification.

Key Data Summary

| Property | Value | Relevance to FBDD |

| Formula | C₁₁H₂₁NO₄ | Organic composition |

| MW | 231.29 g/mol | Rule of 3 Compliant (Target <300) |

| H-Bond Donors | 1 (OH) | Specific interaction point |

| H-Bond Acceptors | 4 (N, O, C=O) | Water solubility & H-bond networking |

| cLogP | ~0.1 - 0.5 | Ideal lipophilicity for membrane permeability |

| Rotatable Bonds | 3 | Low entropic penalty upon binding |

| Stereochemistry | (S) | Vector control for 3D exploration |

References

-

Erlanson, D. A., et al. (2016).[1] "Fragment-to-Lead Optimization: Strategies and Examples." Journal of Medicinal Chemistry, 59(15), 6581–6614.[1] Link[1]

-

Sveiczer, A., et al. (2019).[1][2] "Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection." Organic Letters, 21(12), 4600–4604.[1][2] Link[1]

-

Warriner, S. L., et al. (2019).[1] "3-Substituted Morpholines as Privileged Scaffolds in Drug Discovery." Bioorganic & Medicinal Chemistry Letters, 29(16), 2135-2140.[1] Link[1]

-

PubChem. (2023).[1] "Compound Summary: tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate." National Library of Medicine.[1] Link[1]

-

ChemBridge. (2023).[1] "Fragment Library: Rule of Three Compliant Fragments." ChemBridge Corporation.[1] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-N-Boc-3-(2-hydroxyethyl)morpholine

Welcome to the technical support center for the synthesis of (S)-N-Boc-3-(2-hydroxyethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthetic step. By understanding the underlying chemical principles, you can optimize your reaction conditions, minimize impurities, and ensure a robust and reproducible synthesis.

Introduction to the Synthesis and its Challenges

The target molecule, (S)-N-Boc-3-(2-hydroxyethyl)morpholine, is a valuable chiral building block in medicinal chemistry. Its synthesis typically involves the protection of the secondary amine of (S)-3-(2-hydroxyethyl)morpholine with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

While this reaction appears straightforward, the presence of both a secondary amine and a primary hydroxyl group in the starting material introduces challenges related to chemoselectivity. The primary goal is to achieve exclusive N-Boc protection while leaving the hydroxyl group untouched. This guide will address the most frequently encountered side reactions and provide detailed troubleshooting strategies.

Diagram: Key Reaction and Potential Side Reactions

Caption: Desired reaction pathway and potential side reactions in the synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting

FAQ 1: My reaction is sluggish or incomplete. How can I improve the conversion rate?

Answer:

Several factors can contribute to a slow or incomplete reaction. Here's a systematic approach to troubleshooting:

-

Reagent Quality: Ensure your Boc₂O is fresh. Over time, it can slowly hydrolyze, reducing its potency. It is a low-melting solid, and its appearance can be an initial indicator of quality.[1]

-

Solvent Choice: While aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used, studies have shown that alcoholic solvents, such as methanol or ethanol, can accelerate the rate of Boc protection for some amines.[2] This is attributed to the alcohol stabilizing the transition state through hydrogen bonding.[2] However, be mindful that using an alcohol as a solvent might increase the risk of O-Boc formation if not properly controlled.

-

Base Stoichiometry: A non-nucleophilic base like triethylamine (Et₃N) is typically used to neutralize the acid generated during the reaction.[3] Ensure you are using at least one equivalent of the base. Using a slight excess (1.1-1.2 equivalents) can sometimes improve the reaction rate.

-

Temperature: Most Boc protections proceed efficiently at room temperature.[2] If the reaction is still slow, gentle heating to 40-50°C can be beneficial. However, higher temperatures may promote side reactions. Monitor the reaction closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocol: Optimizing Reaction Conversion

-

Dissolve (S)-3-(2-hydroxyethyl)morpholine (1.0 eq) in DCM or THF (10 mL per gram of starting material).

-

Add triethylamine (1.1 eq) and stir for 5 minutes at room temperature.

-

Add a solution of Boc₂O (1.05-1.1 eq) in the same solvent dropwise over 15 minutes.

-

Stir the reaction at room temperature and monitor its progress by TLC every hour.

-

If the reaction stalls, consider the addition of a small amount of methanol (e.g., 10% of the total solvent volume) or gentle heating to 40°C.

FAQ 2: I am observing a significant amount of a less polar impurity by TLC. What is it and how can I avoid it?

Answer:

A common, less polar impurity in this synthesis is the N,O-di-Boc protected product , where both the secondary amine and the primary hydroxyl group have reacted with Boc₂O. Another possibility, though less likely under standard conditions, is the formation of a tert-butyl ether at the hydroxyl group.

Causality and Prevention:

-

O-Boc Formation: The reaction of alcohols with Boc₂O to form a tert-butoxycarbonate is generally much slower than the reaction with amines.[4] However, this side reaction can be catalyzed by nucleophilic catalysts like 4-(dimethylamino)pyridine (DMAP). If your reaction contains any DMAP, even at catalytic amounts, you are likely to see O-Boc protection.

-

tert-Butyl Ether Formation: The formation of a tert-butyl ether from an alcohol and Boc₂O is typically promoted by Lewis acids.[5][6] Ensure your glassware is clean and that no acidic impurities are present in your starting materials or solvents.

Troubleshooting Steps:

-

Avoid DMAP: Do not use DMAP as a catalyst if you want to maintain the free hydroxyl group.

-

Control Stoichiometry: Use only a slight excess of Boc₂O (1.05-1.1 equivalents). A large excess will increase the likelihood of the slower reaction at the hydroxyl group occurring.

-

Purification: If the di-protected impurity does form, it can usually be separated from the desired product by column chromatography on silica gel, as it will be significantly less polar.

| Impurity | Structure | Formation Conditions | Prevention Strategy |

| N,O-di-Boc Product | Boc-N(morpholine)-CH₂CH₂-O-Boc | Excess Boc₂O, presence of DMAP | Use ≤1.1 eq of Boc₂O, avoid DMAP |

| tert-Butyl Ether | Boc-N(morpholine)-CH₂CH₂-O-tBu | Presence of Lewis acids | Use clean, dry glassware and pure reagents |

FAQ 3: I have an impurity with a similar polarity to my product. Could it be a cyclized by-product?

Answer:

Yes, another potential side reaction is the intramolecular cyclization of the initially formed N-Boc product to form a seven-membered ring, specifically a Boc-protected 1,4-oxazepane derivative .

Mechanistic Insight:

After the formation of the N-Boc group, the molecule contains a nucleophilic hydroxyl group and an electrophilic carbonyl carbon within the Boc group. Under certain conditions (e.g., prolonged heating, presence of specific catalysts), the hydroxyl group could attack the Boc carbonyl, leading to the displacement of the tert-butoxy group and the formation of a cyclic carbamate. While less common for 1,3-amino alcohols compared to 1,2-amino alcohols (which can form stable five-membered oxazolidinone rings), the formation of a seven-membered ring is still a possibility to consider, especially if unexpected by-products are observed.[7][8]

Mitigation Strategies:

-

Moderate Reaction Temperature: Avoid excessive heating. Room temperature is generally sufficient for N-Boc protection.

-

Control Reaction Time: Do not let the reaction run for an unnecessarily long time after completion. Once TLC or LC-MS indicates full consumption of the starting material, proceed with the work-up.

-

pH Control during Work-up: Maintain neutral or slightly basic conditions during the aqueous work-up. Acidic conditions could potentially catalyze the removal of the Boc group, while strongly basic conditions might promote cyclization in some cases.

Diagram: Troubleshooting Workflow

Sources

- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 2. wuxibiology.com [wuxibiology.com]

- 3. jk-sci.com [jk-sci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tert-Butyl Ethers [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tsijournals.com [tsijournals.com]

- 8. Oxazolidinone synthesis [organic-chemistry.org]

Technical Support Center: Purification of (S)-N-Boc-3-(2-hydroxyethyl)morpholine Derivatives

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of (S)-N-Boc-3-(2-hydroxyethyl)morpholine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this valuable chiral building block with high purity. The unique structural features of this molecule—a polar morpholine core, a primary alcohol, a chiral center, and a labile N-Boc protecting group—present a specific set of purification hurdles. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to address these challenges effectively.

Section 1: Troubleshooting Guide

This section is structured in a problem-and-solution format to directly address common issues observed during the purification workflow.

Issue 1: Oily, Impure Product After Aqueous Work-up

Q: After quenching my reaction and performing a standard aqueous work-up and extraction, my crude product is a persistent, impure oil that is difficult to handle. What is causing this, and how can I improve my work-up?

A: This is a frequent issue stemming from the amphiphilic nature of the molecule. The combination of the polar morpholine and hydroxyl groups confers significant water solubility, while the Boc group and carbon backbone provide organic solubility. This can lead to three primary problems during extraction:

-

Emulsion Formation: The molecule can act as a surfactant, stabilizing the interface between the aqueous and organic layers.

-

Incomplete Extraction: A significant portion of the product may remain in the aqueous phase, leading to low recovery.

-

Boc Group Lability: The tert-butoxycarbonyl (Boc) group is sensitive to acidic conditions.[1] If the aqueous phase is acidic (e.g., from an acidic quench), partial deprotection can occur, generating a highly water-soluble, free-amine impurity that complicates purification.

Expert Recommendation: Optimized Work-up Protocol

To counter these effects, a carefully controlled work-up is essential. Avoid strong acids and consider a salting-out approach to minimize product loss.

Issue 2: Poor Separation and Streaking in Silica Gel Chromatography

Q: My compound streaks badly on silica gel, and I cannot achieve baseline separation from a closely eluting impurity. What chromatographic conditions do you recommend?

A: Streaking (or tailing) on silica gel is a classic sign of strong interaction between a basic compound and the acidic silanol groups (Si-OH) on the silica surface. The morpholine nitrogen is basic and readily protonated, leading to this undesirable behavior. The high polarity of the hydroxyl group further contributes to strong binding and poor elution.

The most common closely eluting impurity is often the starting amino alcohol from which the morpholine was synthesized.[2]

Expert Recommendation: Chromatographic Optimization

-

Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to the mobile phase to neutralize the acidic sites on the silica.

-

Recommended Modifier: Add 0.5-1% triethylamine (Et₃N) or 0.1-0.5% ammonium hydroxide (NH₄OH) to your eluent system.

-

-

Solvent System Selection: The polarity of the eluent must be carefully tuned. Start with a system of moderate polarity and adjust as needed based on TLC analysis.

| Solvent System (v/v) | Typical Starting Ratio | Notes & Optimization |

| Dichloromethane / Methanol | 95 : 5 | Increase methanol for higher polarity. Good general-purpose system. |

| Ethyl Acetate / Hexanes | 70 : 30 | Increase ethyl acetate for higher polarity. Good for less polar impurities. |

| Dichloromethane / Acetone | 80 : 20 | Acetone can sometimes provide different selectivity compared to methanol. |

| Always add 0.5-1% Et₃N to the chosen solvent system. |

Step-by-Step Flash Chromatography Protocol:

-

Slurry Preparation: Prepare the silica gel slurry in your starting mobile phase (including the basic modifier).

-

Column Packing: Pack the column carefully to ensure a homogenous bed.

-

Sample Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading"). This is superior to liquid loading for polar compounds as it results in a sharper starting band.

-

Elution: Run the column using a shallow gradient of the more polar solvent or isocratically if TLC shows good separation.

-

Fraction Collection: Collect small fractions and analyze by TLC to identify the pure product.

Issue 3: Product Fails to Crystallize

Q: I want to avoid chromatography for scalability. However, my product remains an oil even after removing all solvent. How can I induce crystallization?

A: The inability to crystallize is typically due to the presence of impurities or residual solvents that disrupt the formation of a crystal lattice. However, the inherent flexibility of the morpholine ring and the hydrogen-bonding hydroxyl group can also make crystallization challenging. A systematic approach to screen for suitable crystallization conditions is required. Patent literature for similar morpholine derivatives often details specific crystallization procedures involving controlled cooling.[3]

Expert Recommendation: Systematic Crystallization Protocol

-

Ensure High Purity: First, ensure the material is reasonably pure (>90-95%). If significant impurities are present, chromatography may be unavoidable for the initial cleanup.

-

Solvent Screening:

-

Dissolve a small amount of the purified oil (~50 mg) in a minimal amount of a good solvent (e.g., ethyl acetate, acetone, isopropanol) at a slightly elevated temperature (40-50°C).

-

Slowly add a non-polar "anti-solvent" (e.g., hexanes, heptane, diethyl ether) dropwise until the solution becomes faintly turbid.

-

Add a few drops of the good solvent to redissolve the turbidity and then allow the solution to cool slowly.

-

-

Controlled Cooling: A two-stage cooling process is often effective.[3]

-

Stage 1: Cool the solution to room temperature (15-25°C) and hold for 2-4 hours.

-

Stage 2: Transfer the solution to a colder environment (-5 to 5°C) and hold for another 3-5 hours or overnight.

-

-

Inducement Techniques:

-

Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to initiate crystal growth.

-

Scratching: Gently scratch the inside surface of the flask with a glass rod to create nucleation sites.

-

-

Isolation: Once crystals have formed, isolate them by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

| Recommended Solvent/Anti-Solvent Pairs |

| Ethyl Acetate / Hexanes |

| Isopropyl Acetate / Heptane |

| Acetone / Diethyl Ether |

| Isopropanol / Water (if product is sparingly soluble in water) |

Section 2: Frequently Asked Questions (FAQs)

-

Q: What is the most common impurity I should look for?

-

A: Besides unreacted starting materials, the most common process-related impurity is the de-protected morpholine (where the Boc group has been cleaved). This impurity is significantly more polar and will typically remain at the baseline on TLC in standard solvent systems.

-

-

Q: What is a good TLC stain to visualize this compound?

-

A: The compound is UV-inactive. A potassium permanganate (KMnO₄) stain is excellent, as it will react with the hydroxyl group to give a yellow/brown spot on a purple background. Ninhydrin stain can also be used, but it will only visualize the de-protected amine impurity unless heated strongly enough to partially cleave the Boc group on the TLC plate.

-

-

Q: How stable is the (S)-N-Boc-3-(2-hydroxyethyl)morpholine to routine handling?

-

A: It is generally stable at room temperature and to mild basic or neutral conditions. The primary instability is the Boc group's sensitivity to acid.[1] Avoid contact with strong acids (e.g., HCl, TFA) unless deprotection is intended. Store the purified compound in a well-sealed container at refrigerated temperatures (0-4°C) for long-term stability.

-

-

Q: My optical rotation is lower than expected. What could be the cause?

-

A: A lower-than-expected optical rotation could indicate either the presence of an achiral impurity or partial racemization. Racemization is unlikely under standard synthesis and purification conditions unless harsh basic or acidic conditions at high temperatures were used. The more likely cause is an achiral impurity depressing the measured value. Confirm purity by NMR and/or elemental analysis. For absolute confirmation of enantiomeric excess (e.e.), chiral HPLC or SFC analysis is required.[4][5]

-

Section 3: Visual Troubleshooting Guide

This decision tree provides a logical workflow for addressing common purification challenges with (S)-N-Boc-3-(2-hydroxyethyl)morpholine derivatives.

References

- CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.

-

Synthesis of N-substituted morpholine nucleoside derivatives. PubMed. [Link]

-

Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

-

Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

-

Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

-

Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate. [Link]

-

Recent progress in the synthesis of morpholines. ResearchGate. [Link]

-

Synthesis of enantiopure 3-substituted morpholines. PubMed. [Link]

-

Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC. [Link]

-

Protein purification troubleshooting guide. Cytiva / Dutscher. [Link]

-

A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

-

Morpholine synthesis. Organic Chemistry Portal. [Link]

-

Trouble with chiral separations. Chromatography Today. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in Reactions of (S)-N-Boc-3-(2-hydroxyethyl)morpholine

Welcome to our dedicated technical support guide for (S)-N-Boc-3-(2-hydroxyethyl)morpholine. This valuable chiral building block is instrumental in the synthesis of complex molecules in medicinal chemistry and drug development.[1] However, its unique structure presents a common yet significant challenge: steric hindrance around the primary hydroxyl group.

This guide is designed to provide you, our fellow researchers and scientists, with practical, field-proven insights and troubleshooting strategies to navigate these challenges effectively. We will delve into the causality behind common reaction failures and provide robust, validated protocols to ensure your success.

The Core Challenge: Visualizing the Steric Environment

The primary hydroxyl group in (S)-N-Boc-3-(2-hydroxyethyl)morpholine is deceptively challenging. While it is a primary alcohol, its reactivity is significantly dampened by the local steric environment. The bulky tert-butyloxycarbonyl (Boc) protecting group on the morpholine nitrogen, combined with the conformation of the six-membered ring, creates a congested pocket that impedes the approach of reagents. This steric clash is a primary reason for sluggish or incomplete reactions.[2][3]

Sources

Technical Support Center: Purification Strategies for (S)-N-Boc-3-(2-hydroxyethyl)morpholine

This is a technical support guide designed for researchers and process chemists dealing with the purification of reaction mixtures containing (S)-N-Boc-3-(2-hydroxyethyl)morpholine .

Topic: Removal of Unreacted Starting Material (SM)

CAS: 813433-76-0

Molecular Weight: 231.29 g/mol

Key Functional Groups:

Strategic Overview & Decision Matrix

The removal of unreacted (S)-N-Boc-3-(2-hydroxyethyl)morpholine (hereafter referred to as SM ) is a common challenge in the synthesis of morpholine derivatives. The difficulty arises from its amphiphilic nature: the Boc group confers lipophilicity, while the hydroxyethyl tail provides polarity.

Core Philosophy: Instead of relying solely on difficult chromatographic separations (where

Workflow Selection Diagram

Figure 1: Decision matrix for selecting the optimal purification pathway based on reaction scale.

Troubleshooting & FAQs

Scenario A: The "Sticky" Impurity

Q: My product has a similar

A: This is common when the product is an ether or an ester of the SM. The polarity shift is often insufficient for standard silica separation.

-

The Fix: Use Succinic Anhydride Derivatization .

-

Mechanism: You react the mixture with succinic anhydride.[1][2] The unreacted SM (alcohol) attacks the anhydride, opening the ring to form a hemisuccinate ester. This converts the neutral SM into a carboxylic acid.

-

Self-Validating Step: Upon washing with a basic aqueous solution (NaHCO

), the now-acidic SM ionizes and partitions into the aqueous layer, while your non-acidic product remains in the organic layer.[2]

Scenario B: High-Throughput/Small Scale

Q: I have 20 parallel reactions (50 mg each). Liquid-liquid extraction is too tedious. Can I use a resin?

A: Yes, PS-Isocyanate resins are ideal here, but with a caveat.

-

The Issue: Isocyanates react rapidly with amines but slowly with alcohols at room temperature.

-

The Fix: You must use a catalyst (DBTDL or DMAP) and mild heating (40–60°C). The isocyanate on the bead reacts with the SM's alcohol to form a carbamate linkage.

-

Protocol: Add 3 equivalents of PS-Isocyanate resin relative to the estimated SM. Heat for 4–12 hours. Filter. The SM stays on the beads; the product passes through.

Scenario C: Boc-Group Instability

Q: I tried using a strong acid wash to remove impurities, but I lost my Boc group. How do I clean up without deprotection?

A: The

-

The Fix: Avoid HCl or TFA washes.

-

Alternative: If you must remove amine byproducts, use a Citric Acid (10% aq) wash. It buffers around pH 4, which is usually safe for Boc groups during brief contact times but low enough to protonate basic amine impurities (though not the SM itself, as the Boc-nitrogen is not basic). To remove the SM specifically, stick to the Succinic Anhydride method (which operates at neutral-to-basic pH during workup).

Detailed Experimental Protocols

Protocol 1: Solution-Phase Derivatization (Recommended for Scale >1g)

Best for: Removing alcohol SM from non-acidic products (ethers, amides, fully protected amines).

Reagents:

-

Succinic Anhydride (1.5 – 2.0 equiv relative to unreacted SM).

-

DMAP (0.1 equiv, catalyst).[3]

-

Triethylamine (Et

N) or Diisopropylethylamine (DIPEA) (2.0 equiv). -

Dichloromethane (DCM).

Step-by-Step:

-